molecular formula C19H22N2O4S B2570169 2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-5-methylbenzenesulfonamide CAS No. 921536-27-8

2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-5-methylbenzenesulfonamide

Cat. No.: B2570169
CAS No.: 921536-27-8
M. Wt: 374.46
InChI Key: HMNNIMYWOMBQEJ-UHFFFAOYSA-N
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Description

2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-5-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The structure of this compound includes an indolinone moiety, a sulfonamide group, and an ethoxy group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-5-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the indolinone derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Ethoxy Group Introduction: The ethoxy group is typically introduced via an alkylation reaction, where an ethyl halide reacts with the appropriate nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group can yield ethyl aldehyde or ethyl carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-5-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antibacterial agent due to the presence of the sulfonamide group, which is known to inhibit bacterial growth.

    Biological Studies: The compound’s interaction with biological targets, such as enzymes and receptors, is of interest for understanding its mechanism of action and potential therapeutic uses.

    Chemical Biology: It is used as a probe to study various biochemical pathways and processes.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dimethoxybenzamide
  • N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethylbenzenesulfonamide

Uniqueness

Compared to similar compounds, 2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-5-methylbenzenesulfonamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. The specific arrangement of functional groups in this compound may also result in distinct interactions with biological targets, making it a valuable molecule for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-ethoxy-N-(1-ethyl-2-oxo-3H-indol-5-yl)-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-4-21-16-8-7-15(11-14(16)12-19(21)22)20-26(23,24)18-10-13(3)6-9-17(18)25-5-2/h6-11,20H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNNIMYWOMBQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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